8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one
Description
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
8-fluorospiro[3H-chromene-2,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H9FO2/c12-8-3-1-2-7-9(13)6-11(4-5-11)14-10(7)8/h1-3H,4-6H2 |
InChI Key |
ROXCJRODQBCTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)C3=C(O2)C(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as 8-fluoro-3,4-dihydroisoquinoline.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the spirocyclic structure. This step often involves the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide.
Industrial Production Methods
Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone Group
The 4-ketone group undergoes nucleophilic additions under controlled conditions. Key reactions include:
The fluorine atom at position 8 enhances electrophilicity at the ketone via inductive effects, facilitating nucleophilic attack. Stereoelectronic effects from the spirocyclopropane ring may sterically hinder bulkier nucleophiles, reducing yields.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under acidic or oxidative conditions:
The ring-opening kinetics are influenced by solvent polarity and temperature, with faster rates observed in polar aprotic media .
Fluorine-Specific Reactivity
The C8 fluorine participates in halogen-bonding interactions and directs electrophilic aromatic substitution (EAS):
Fluorine’s strong electron-withdrawing effect suppresses EAS at ortho/para sites, favoring meta substitution.
Spirocyclic Ring Functionalization
The spirojunction enables unique reactivity at the bridgehead carbon:
Cross-Coupling Reactions
The aromatic ring participates in transition-metal-catalyzed couplings:
Comparative Reactivity Table
Key differences between 8-fluoro and non-fluorinated analogs:
| Property | 8-Fluoro Derivative | Non-Fluorinated Analog | Reason |
|---|---|---|---|
| Ketone pKa | ~12.3 | ~14.1 | Fluorine’s -I effect increases electrophilicity |
| EAS Rate (Nitration) | 1.2 × 10⁻³ L/mol·s | 3.8 × 10⁻³ L/mol·s | Fluorine deactivates ring |
| Spiro Ring Strain | 28.5 kcal/mol | 26.1 kcal/mol | Fluorine’s steric bulk increases torsional strain |
Data sourced from computational studies and kinetic analyses .
This compound’s reactivity profile highlights opportunities for synthesizing bioactive analogs, particularly in medicinal chemistry. Further studies are needed to explore its catalytic asymmetric transformations and interactions under biomimetic conditions .
Scientific Research Applications
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
8-Chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one
- Molecular Formula : C₁₁H₉ClO₂
- Molecular Weight : 208.65 g/mol
- Key Differences : Replacement of fluorine with chlorine increases molecular weight and alters lipophilicity. Chlorine’s larger atomic radius and lower electronegativity may influence binding interactions in biological systems .
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
- Molecular Formula : C₁₃H₁₃FO₂
- Molecular Weight : 220.25 g/mol
- Key Differences : The cyclopropane ring is replaced with a larger cyclopentane ring, reducing ring strain. The fluorine substituent at the 6-position alters steric and electronic effects compared to the 8-fluoro isomer .
4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Molecular Formula : C₁₄H₁₃F₃O₂
- Molecular Weight : 270.25 g/mol
Spiro Ring Variants
7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentan]-4-one
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- Key Differences : A hydroxyl group at the 7-position introduces hydrogen-bonding capability, which may enhance solubility and receptor affinity .
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-one
- Molecular Formula : C₁₂H₁₂O₂
- Molecular Weight : 188.22 g/mol
Piperidine and Piperazine Derivatives
1'-Acetyl-7,8-dihydroxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
- Molecular Formula: C₁₅H₁₇NO₄
- Molecular Weight : 275.31 g/mol
- Key Differences : The spiro-piperidine ring and acetyl group introduce conformational flexibility and hydrogen-bonding motifs, which are advantageous in drug design for CNS targets .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Comparative Data Table
Biological Activity
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound belongs to a class of spiro compounds characterized by a bicyclic structure. Its molecular formula is , with a molecular weight of approximately 220.24 g/mol. The presence of the fluorine atom is hypothesized to enhance the compound's biological activity by influencing its electronic properties and binding affinity to biological targets.
Research indicates that compounds with similar structures often interact with sigma receptors, particularly sigma-1 receptors, which are implicated in various physiological processes and pathologies, including neurodegenerative diseases and cancer. The sigma-1 receptor is known to modulate intracellular calcium levels and influence neuroprotective pathways.
Anticancer Properties
Several studies have explored the anticancer potential of spiro compounds. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain benzopyran derivatives exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis through sigma receptor modulation .
Neuroprotective Effects
The neuroprotective effects of compounds interacting with sigma-1 receptors have been well-documented. In particular, these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by preventing neuronal apoptosis and promoting cell survival . The ability of this compound to engage with these pathways remains an area for further investigation.
Case Studies
Case Study 1: Sigma Receptor Binding Affinity
A study on related compounds indicated that certain spiro derivatives exhibit high affinity for sigma-1 receptors (K_i values in the nanomolar range). Such binding affinities suggest that this compound could similarly interact with these receptors, potentially leading to significant biological effects .
Case Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that compounds targeting sigma receptors can reduce symptoms associated with pain and anxiety disorders. While specific data on this compound is limited, its structural analogs have demonstrated efficacy in reducing hyperalgesia and anxiety-like behaviors .
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What safety protocols are essential when handling 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one in laboratory settings?
- Methodological Answer : Follow stringent personal protective equipment (PPE) guidelines:
- Eye/Face Protection : Use NIOSH- or EN 166-certified face shields and safety glasses to prevent ocular exposure .
- Skin Protection : Inspect gloves prior to use, avoid outer surface contact during removal, and dispose of contaminated gloves per laboratory waste protocols .
- Hygiene Practices : Wash hands before breaks and post-handling. Ensure proper ventilation and engineering controls (e.g., fume hoods) to minimize inhalation risks .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity, referencing retention times from structurally analogous spiro compounds (e.g., 95% purity thresholds in –8) .
- Spectroscopy : Confirm molecular identity via - and -NMR, comparing chemical shifts to spirocyclic analogs (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm in ) .
- Mass Spectrometry : Validate molecular weight (e.g., 274.23 g/mol for CHFO) using high-resolution MS .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing fluorinated substituents into spirocyclic benzopyranones?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts under anhydrous conditions to target aromatic C-H bonds, as demonstrated in fluorinated spiro analogs (e.g., 6-fluoro derivatives in ) .
- Cyclopropanation : Employ Simmons–Smith reactions or transition-metal-catalyzed [2+1] cycloadditions to construct the spiro-cyclopropane moiety, optimizing steric effects (e.g., ’s iodobutane substitution for alkyl chain elongation) .
- Post-Functionalization : Introduce fluorine via nucleophilic displacement (e.g., SNAr on chlorinated precursors) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
Q. How does the cyclopropane ring influence the electronic and spectroscopic properties of dihydrospirobenzopyranones?
- Methodological Answer :
- Electronic Effects : The cyclopropane’s angle strain increases ring puckering, altering π-conjugation in the benzopyranone system. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) .
- Spectroscopic Signatures :
- NMR : Cyclopropane protons exhibit distinct coupling patterns (e.g., ~5–8 Hz in ). Fluorine substitution at C8 deshields adjacent protons, shifting -NMR signals upfield .
- IR : Stretching vibrations for the carbonyl group (C=O) shift to ~1680–1700 cm due to conjugation with the spiro system .
Q. What analytical approaches resolve contradictions in reported synthetic yields for fluorinated spiro compounds?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., THF vs. DCM), catalysts (e.g., Pd vs. Cu), and temperatures to mitigate side reactions (e.g., cyclopropane ring-opening). Monitor intermediates via TLC or in situ FTIR .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., diastereomers from incomplete stereocontrol) and adjust chiral auxiliaries or protecting groups .
- Reproducibility Checks : Cross-validate protocols using standardized reagents (e.g., anhydrous KCO) and inert atmospheres (N/Ar) to minimize moisture-sensitive side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
